molecular formula C13H21NO3 B1608720 (+)-Moprolol CAS No. 77164-22-8

(+)-Moprolol

Cat. No.: B1608720
CAS No.: 77164-22-8
M. Wt: 239.31 g/mol
InChI Key: LFTFGCDECFPSQD-LLVKDONJSA-N
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Description

(+)-Moprolol is a chiral beta-adrenergic receptor antagonist, commonly known for its use in treating cardiovascular conditions such as hypertension and angina. It is a selective beta-1 blocker, which means it primarily affects the heart, reducing heart rate and cardiac output without significantly impacting beta-2 receptors found in the lungs and vascular smooth muscle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Moprolol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the intermediate, 4-(2-methoxyethyl)phenol.

    Alkylation: The intermediate undergoes alkylation with epichlorohydrin to form 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.

    Ring Opening: The epoxide ring is then opened using isopropylamine, resulting in the formation of 1-(isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol.

    Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the desired enantiomer, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (+)-Moprolol undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

(+)-Moprolol has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.

    Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.

    Medicine: Extensively studied for its therapeutic effects in treating cardiovascular diseases, including hypertension, angina, and arrhythmias.

    Industry: Utilized in the development of beta-blocker drugs and in research on drug delivery systems.

Mechanism of Action

(+)-Moprolol exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart. This binding inhibits the action of catecholamines (such as adrenaline and noradrenaline), leading to a decrease in heart rate and cardiac output. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.

Comparison with Similar Compounds

    Metoprolol: Another selective beta-1 blocker with similar therapeutic uses.

    Atenolol: A beta-1 blocker with a longer half-life compared to (+)-Moprolol.

    Bisoprolol: Known for its high selectivity for beta-1 receptors and fewer side effects.

Uniqueness of this compound: this compound is unique due to its specific chiral configuration, which can influence its pharmacokinetics and pharmacodynamics. Its selective action on beta-1 receptors makes it effective in treating cardiovascular conditions with minimal impact on beta-2 receptors, reducing the risk of bronchoconstriction and other side effects.

Properties

IUPAC Name

(2R)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTFGCDECFPSQD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180387
Record name (2R)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77164-22-8
Record name (2R)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77164-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Moprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077164228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-1-(2-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOPROLOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1J5D859R3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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